Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate
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Overview
Description
Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a difluoroethoxy group and a hydroxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate typically involves the esterification of 3-(2,2-difluoroethoxy)-5-hydroxybenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,2-difluoroethoxy)-5-oxobenzoate.
Reduction: Formation of 3-(2,2-difluoroethoxy)-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or hydrophobicity.
Mechanism of Action
The mechanism of action of Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to biological receptors. The hydroxy group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,2,2-trifluoroethoxy)-5-hydroxybenzoate
- Methyl 3-(2,2-difluoroethoxy)-4-hydroxybenzoate
- Methyl 3-(2,2-difluoroethoxy)-5-methoxybenzoate
Uniqueness
Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate is unique due to the specific positioning of the difluoroethoxy and hydroxy groups on the benzoate core. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-10(14)6-2-7(13)4-8(3-6)16-5-9(11)12/h2-4,9,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHIBYXVPSIMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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